molecular formula C16H10ClN3O3S B2706721 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476463-60-2

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2706721
CAS No.: 476463-60-2
M. Wt: 359.78
InChI Key: FAPFFRRSBNHELA-UHFFFAOYSA-N
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Description

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenyl group at position 5 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2. This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPFFRRSBNHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of a hydrazine derivative with a carbon disulfide source under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Benzo[d][1,3]dioxole Moiety: This involves the cyclization of a catechol derivative with a suitable dihalide under basic conditions to form the benzo[d][1,3]dioxole ring.

    Coupling Reaction: The final step involves coupling the chlorophenyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification techniques like recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidized Derivatives: Formation of sulfoxides or sulfones.

    Reduced Derivatives: Formation of amines or alcohols.

    Substituted Derivatives: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Structural analogs of this compound often differ in the substituents attached to the thiadiazole ring or the aryl carboxamide group. Key examples include:

N-(5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • Substituent : 3-Nitrophenyl instead of 4-chlorophenyl.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
  • Substituent : 3,4-Dimethoxyphenyl attached to the carboxamide.
  • Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C.
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
  • Substituent : Trifluoromethylphenyl group and a thioether linkage.
  • Synthesis : Synthesized via refluxing with K₂CO₃ in acetone, yielding a thiadiazole-thioacetamide derivative. The compound was explored as an acetylcholinesterase inhibitor .

Pharmacophore Modifications in Related Thiadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Features a benzylidene imine instead of a carboxamide.
  • Activity: Known for insecticidal and fungicidal properties, highlighting the role of the thiadiazole core in agrochemical applications .
ASN90 [(S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide]
  • Structure : Incorporates a piperazine-ethyl-benzo[d][1,3]dioxole moiety.
  • Activity: A multimodal drug candidate targeting tau and α-synuclein proteinopathies, demonstrating the therapeutic versatility of thiadiazole derivatives .

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent on Thiadiazole Melting Point (°C) Yield (%) Key Reference
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 4-Chlorophenyl Not reported Not reported
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl 175–177 75
N-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 3-Nitrophenyl Not reported Not reported
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide 4-Trifluoromethylphenyl Not reported Not reported

Key Findings and Implications

  • Synthetic Flexibility : The thiadiazole core allows for diverse substitutions (e.g., chloro, nitro, methoxy), enabling tailored physicochemical and biological properties .
  • Bioactivity Trends : Electron-withdrawing groups (e.g., nitro, chloro) may enhance binding to enzymatic targets, as seen in acetylcholinesterase inhibition studies , while bulkier substituents (e.g., piperazine in ASN90) improve CNS penetration .
  • Gaps in Data: Limited information on the target compound’s specific bioactivity highlights the need for further in vitro and in vivo studies.

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure can be represented as follows:

Property Details
Molecular Formula C17H14ClN3O4S
Molecular Weight 343.82 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazole moiety have shown effectiveness against Mycobacterium tuberculosis cell lines, suggesting that the compound may interfere with critical biochemical pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. One study demonstrated that related thiadiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, which promotes cell cycle arrest at critical phases (G2/M) .

Cytotoxicity Studies

In vitro studies have reported the following IC50 values for related thiadiazole compounds:

Compound Cell Line IC50 (µg/mL)
Compound 4eMCF-75.36
Compound 4iHepG22.32
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamideMCF-70.28

These findings indicate a promising cytotoxic profile for compounds derived from the thiadiazole framework.

Case Studies

A notable case study involved the synthesis of a series of new thiadiazole derivatives. The study highlighted their ability to inhibit tumor growth in vivo using sarcoma-bearing mouse models. The results demonstrated that compound 4i effectively targeted tumor cells while sparing normal cells .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other thiadiazole derivatives:

Compound Key Features Biological Activity
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiolLacks dioxole moietyAntimicrobial
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-furan-2-carboxamideContains oxadiazole instead of thiadiazoleAnticancer

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

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